Evans blue free acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

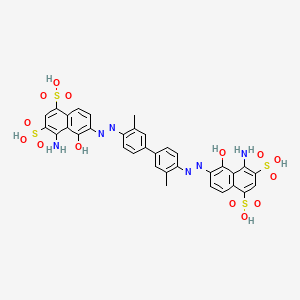

Evans blue free acid is a naphthalenesulfonic acid that is the free acid form of the dye Evans blue. The tetrasodium salt is used as a counterstain, especially in fluorescent methods to suppress background autofluorescence. It has a role as a sodium channel blocker and a teratogenic agent. It is a bis(azo) compound, a naphthalenesulfonic acid, a member of azobenzenes, a member of naphthols, a member of biphenyls, an aminonaphthalene and a primary arylamine. It is a conjugate acid of an Evans blue(4-).

An azo dye used in blood volume and cardiac output measurement by the dye dilution method. It is very soluble, strongly bound to plasma albumin, and disappears very slowly.

Aplicaciones Científicas De Investigación

Biomedical Applications

Evans blue is widely used in surgical oncology for lymphatic mapping. When administered subcutaneously, it travels through lymphatic vessels to sentinel lymph nodes, enabling visualization of lymphatic drainage patterns crucial for cancer staging and treatment planning.

In a study involving animal models, the application of Evans blue allowed researchers to confirm satisfactory injection into heart chambers and observe dye extravasation from blood vessels into tissues, enhancing the understanding of lymphatic function in health and disease .

Water Quality Assessment

Evans blue free acid has been employed as a tracer in hydrological studies to assess water quality and pollution levels. Its fluorescent properties allow for easy detection and quantification of water contamination levels in various aquatic environments.

Case Study: Tracing Pollutant Movement

In river systems affected by industrial discharges, researchers used Evans blue as a tracer dye to monitor pollutant dispersion patterns. The results indicated significant correlations between dye concentrations and pollutant levels, highlighting its utility in environmental monitoring .

Evaluating Mosquito Behavior

Evans blue has also found applications in entomological research, particularly in studying mosquito behavior concerning host selection. A study demonstrated that mosquitoes could be effectively tracked using Evans blue-injected hosts, allowing researchers to quantify blood meal sources through visual or spectrometric methods.

This method not only helps understand mosquito feeding preferences but also evaluates the efficacy of repellents against different attractants .

Challenges and Considerations

Despite its widespread applications, the use of this compound is not without challenges:

- Free Dye Concerns : Studies have shown that a proportion of Evans blue may remain unbound to albumin after administration, complicating interpretations related to vascular permeability and blood-brain barrier integrity .

- Variability in Binding : The binding capacity can vary based on the concentration and physiological conditions, necessitating careful consideration during experimental design .

Propiedades

Número CAS |

6968-33-8 |

|---|---|

Fórmula molecular |

C34H28N6O14S4 |

Peso molecular |

872.9 g/mol |

Nombre IUPAC |

4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C34H28N6O14S4/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |

Clave InChI |

COXVTLYNGOIATD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O |

SMILES canónico |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O |

Key on ui other cas no. |

6968-33-8 |

Sinónimos |

Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.